molecular formula C15H14ClNO4S B7813058 3-Benzamido-4-ethoxybenzenesulfonyl chloride

3-Benzamido-4-ethoxybenzenesulfonyl chloride

Cat. No.: B7813058
M. Wt: 339.8 g/mol
InChI Key: QFSWCSQCEURXKQ-UHFFFAOYSA-N
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Description

3-Benzamido-4-ethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C₁₄H₁₁ClNO₃S. It is characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a sulfonyl chloride group (-SO₂Cl) at the 3-position. This compound is known for its reactivity and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-ethoxybenzenesulfonyl chloride as the starting material.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid group (-SO₃H).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl oxide derivatives.

  • Reduction Products: Sulfonic acid derivatives.

  • Substitution Products: Various amides, esters, and thioethers.

Scientific Research Applications

3-Benzamido-4-ethoxybenzenesulfonyl chloride is utilized in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic applications.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzamido-4-ethoxybenzenesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include enzyme active sites and protein binding sites, where the compound can modulate biological processes.

Comparison with Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride: Similar structure with a methoxy group instead of an ethoxy group.

  • 3-Benzamido-4-methoxybenzenesulfonyl chloride: Similar to the compound but with a methoxy group at the 4-position.

  • 4-Ethoxybenzenesulfonyl chloride: Lacks the benzamido group.

Uniqueness: 3-Benzamido-4-ethoxybenzenesulfonyl chloride is unique due to its combination of the benzamido and ethoxy groups, which influence its reactivity and applications. The presence of the ethoxy group enhances its solubility and reactivity compared to its methoxy analogs.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and reactivity make it a valuable compound in various fields.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

3-benzamido-4-ethoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-2-21-14-9-8-12(22(16,19)20)10-13(14)17-15(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWCSQCEURXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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